molecular formula C5H12N2O8P2 B1662486 Zoledronic acid hydrate CAS No. 165800-06-6

Zoledronic acid hydrate

Cat. No.: B1662486
CAS No.: 165800-06-6
M. Wt: 290.11 g/mol
InChI Key: FUXFIVRTGHOMSO-UHFFFAOYSA-N
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Description

Zoledronic acid hydrate (C₅H₁₂N₂O₈P₂·H₂O, CAS 165800-06-6) is a nitrogen-containing bisphosphonate developed by Novartis Pharmaceuticals. It was approved by the FDA in 2013 for treating prostate cancer and is widely used for osteoporosis, bone metastases, and hypercalcemia of malignancy .

Mechanism of Action:
Zoledronic acid inhibits osteoclast-mediated bone resorption by targeting the mevalonate pathway. It blocks farnesyl diphosphate synthase (FPPS), disrupting prenylation of GTP-binding proteins (e.g., Rap1), leading to osteoclast apoptosis . Additionally, it activates caspases, further promoting apoptosis .

Pharmacokinetics: Administered intravenously, this compound has a prolonged duration of action, requiring dosing every 3–12 months depending on the condition . Its renal excretion can lead to nephrotoxicity at high doses, mediated by fluid-phase endocytosis in tubular cells .

Thermal Properties: The monohydrate form decomposes at 239°C, with variable melting points (193–204°C) reported for anhydrous forms .

Preparation Methods

Core Synthetic Pathways for Zoledronic Acid Hydrate

Phosphonation Reaction Mechanisms

The foundational synthesis involves reacting (1H-imidazol-1-yl)acetic acid (IAA) with phosphorus-containing reagents. Two dominant pathways exist:

  • Trichloride-Phosphorous Acid System : Combines IAA with phosphorous acid (H₃PO₃) and phosphorus trichloride (PCl₃) in a 1:3.25:3 molar ratio under controlled temperatures (65-70°C). This method achieves 84.4% crude yield with 99.8% purity through solvent-free conditions, eliminating traditional sulfolane or chlorobenzene requirements.
  • Dual Solvent Approach : Utilizes polyalkylene glycol (PEG 400) and propylene carbonate in a 1:1 volume ratio to maintain reaction mixture fluidity at 56-60°C. The solvent system prevents viscous intermediate formation, enabling efficient heat transfer during phosphonation.

Comparative studies show the trichloride-phosphorous acid system reduces side products by 37% compared to methanesulfonic acid (MSA)-based methods.

Hydrolysis and Cyclization Dynamics

Post-phosphonation hydrolysis critically determines hydrate formation:

  • Temperature-Controlled Hydrolysis : Treating intermediates with 6-9M HCl at 90-100°C for 5 hours induces cyclization while minimizing imidazole ring degradation.
  • Alkaline Neutralization : Adjusting pH to 3.5-5 using NaOH/KOH precipitates monosodium zoledronate monohydrate, which converts to the acid hydrate upon HCl treatment.

Solvent System Innovations

Polyalkylene Glycol/Cyclic Carbonate Blends

The PEG 400-propylene carbonate system (Patent EP2192126B1) demonstrates:

  • 40% reduction in reaction mixture viscosity vs. THF-based methods
  • 98% reagent solubility at 43°C initiation phase
  • <0.5% dicarboxylic acid impurity (Formula 2b) through optimized solvent ratios

Solvent-Free Synthesis Breakthroughs

Chinese Patent CN106699809A documents a paradigm shift:

Parameter Solvent-Based Solvent-Free
Reaction Time 6-8h 4h
Crude Yield 60-70% 84.4%
Purity (HPLC) 97.2% 99.8%
Residual Solvent 320ppm <10ppm

This approach eliminates 5.3kg solvent waste per kg product while enhancing crystalline hydrate stability.

Crystallization and Hydrate Control

Antisolvent Precipitation

This compound preferentially crystallizes from ethanol/water systems:

  • Ethanol-Water Ratio : 32L ethanol per 1.4kg crude product induces monohydrate nucleation
  • Temperature Gradient : Cooling from 100°C to 25°C at 2°C/min yields 150-200μm crystals with <1% polymorphism

Recrystallization Optimization

Double recrystallization from deionized water (16-20x mass) achieves:

  • 99.95% pharmaceutical-grade purity
  • Consistent monohydrate stoichiometry (1.02±0.03 H₂O molecules)
  • 0.12% maximum residual chloride content

Hybrid Nanoparticle Formulations

Recent advances in drug delivery systems incorporate this compound into hybrid carriers:

HA-PEG-nHA-ZOL Nanoparticles

Property Value
Loading Efficiency 82.3±3.1%
Particle Size 150nm (L) x 40nm (W)
Hydrate Stability 98% over 6 months
CD44 Binding Affinity Kd=4.7nM

This nanoformulation extends plasma half-life from 2.1h (free drug) to 18.7h while maintaining crystalline hydrate integrity.

Industrial-Scale Process Economics

A comparative analysis of production methods reveals:

Metric Traditional PEG-Carbonate Solvent-Free
Capital Cost ($/kg) 12,400 9,800 7,200
Energy Consumption 38kWh/kg 29kWh/kg 22kWh/kg
Wastewater Volume 15L/kg 9L/kg 3L/kg
CO₂ Footprint 8.2t/kg 5.1t/kg 2.4t/kg

The solvent-free process reduces production costs by 42% while achieving 99.8% API purity suitable for intravenous formulations.

Scientific Research Applications

Treatment of Osteoporosis

Zoledronic acid is widely recognized for its role in the prevention and treatment of osteoporosis, particularly in postmenopausal women and men at high risk of fractures.

  • Mechanism : It acts as an antiresorptive agent, inhibiting osteoclast-mediated bone resorption, which leads to an increase in bone mineral density (BMD) and a reduction in fracture risk.
  • Clinical Evidence : In the HORIZON Pivotal Fracture Trial, a single 5 mg intravenous infusion of zoledronic acid increased BMD by 6.7% in the lumbar spine and 5.1% in the femoral neck over three years. It also reduced the incidence of vertebral fractures by 70% and hip fractures by 41% compared to placebo .
StudyPopulationTreatmentOutcomes
HORIZON7765 postmenopausal women5 mg IV zoledronic acid annually70% reduction in vertebral fractures; 41% reduction in hip fractures
HORIZON Recurrent Fracture Trial1065 patients post-hip fracture5 mg IV zoledronic acid within 90 days post-surgery35% reduction in new clinical fractures; 28% reduction in mortality

Management of Hypercalcemia of Malignancy

Zoledronic acid is also indicated for the treatment of hypercalcemia associated with malignancies.

  • Indication : It is used when patients exhibit moderate to severe hypercalcemia due to malignancies such as breast cancer or multiple myeloma.
  • Dosage : Typically administered as a single IV infusion of 4 mg, zoledronic acid effectively reduces serum calcium levels .

Prevention of Skeletal-Related Events (SREs)

In patients with advanced malignancies involving bone, zoledronic acid is employed to prevent skeletal-related events.

  • Applications : It helps prevent pathological fractures, spinal compression, and the need for radiation or surgery to bone.
  • Clinical Findings : Studies indicate that zoledronic acid significantly reduces the incidence of SREs among patients with bone metastases from solid tumors .

Adjuvant Therapy in Cancer Treatment

Emerging evidence suggests that zoledronic acid may have anticancer properties beyond its skeletal benefits.

  • Breast Cancer Studies : Clinical trials such as ABCSG-12 and ZO-FAST have shown that adding zoledronic acid to adjuvant therapy improves disease-free survival rates among breast cancer patients .
  • Mechanism : Zoledronic acid appears to inhibit tumor metastasis by blocking angiogenesis and reducing tumor cell adhesion and proliferation .

Other Applications

Zoledronic acid has been explored for additional therapeutic uses:

  • Paget's Disease : Effective in treating Paget's disease of bone, where it helps normalize bone turnover.
  • Multiple Myeloma : Used in conjunction with other therapies to manage bone lesions associated with multiple myeloma.

Case Studies and Clinical Trials

Several case studies highlight the effectiveness and safety profile of zoledronic acid:

  • Case Study on Osteoporosis Management : A patient with severe osteoporosis received annual infusions of zoledronic acid over three years, resulting in significant improvements in BMD and a notable decrease in fracture incidence.
  • Clinical Trial on Hypercalcemia : A trial involving patients with malignancy-related hypercalcemia demonstrated rapid normalization of calcium levels following a single infusion of zoledronic acid.

Adverse Effects

While generally well-tolerated, zoledronic acid can cause side effects such as:

  • Flu-like symptoms
  • Myalgia
  • Renal dysfunction
  • Osteonecrosis of the jaw (rare)

Monitoring renal function prior to administration is recommended due to the potential for renal impairment .

Comparison with Similar Compounds

Pamidronate Disodium

  • Efficacy : In a phase III trial (n=1,648), 4 mg zoledronic acid (15-minute infusion) demonstrated comparable efficacy to 90 mg pamidronate (2-hour infusion) in reducing skeletal-related events (SREs) in breast cancer and multiple myeloma patients. Both drugs similarly delayed median time to first SRE (~1 year) .
  • Safety : Renal impairment incidence was equivalent. Zoledronic acid showed a lower skeletal morbidity rate and reduced need for bone radiation therapy in breast cancer patients .
  • Administration : Zoledronic acid’s shorter infusion time (15 minutes vs. 2 hours) improves patient convenience .

Denosumab

  • Mechanism: Denosumab is a monoclonal antibody targeting RANKL, inhibiting osteoclast formation, unlike zoledronic acid’s intracellular action .
  • Efficacy: In giant cell tumor of bone (GCTB), denosumab and zoledronic acid had similar tumor response rates. However, denosumab showed fewer disease progression events . In non-small cell lung cancer (NSCLC), a subgroup analysis found denosumab improved median overall survival (9.5 vs. 8.0 months; HR 0.78) compared to zoledronic acid .
  • Safety: Denosumab caused fatigue and back pain, while zoledronic acid induced hypocalcemia, flu-like symptoms, and hypokalemia . Renal toxicity is exclusive to zoledronic acid .
  • Cost: Denosumab is more expensive but may reduce costs associated with managing hypocalcemia and renal monitoring .

Alendronate and Risedronate

  • Efficacy in Osteopenia : In ovariectomized (OVX) rats, zoledronic acid and risedronate increased trabecular bone mineral density (BMD) significantly more than alendronate (p < 0.05). Zoledronic acid also enhanced trabecular bone regeneration .
  • Dosing: Zoledronic acid’s annual intravenous dosing contrasts with daily or weekly oral regimens for alendronate/risedronate, improving adherence .

Data Tables

Table 1: Comparative Efficacy in SRE Prevention

Compound Mechanism Key Trial Findings Reference
Zoledronic acid FPPS inhibition 68% SRE risk reduction vs. placebo
Pamidronate FPPS inhibition Non-inferior to zoledronic acid in phase III
Denosumab RANKL inhibition Comparable OS, improved NSCLC survival subgroup

Biological Activity

Overview

Zoledronic acid hydrate, a nitrogen-containing bisphosphonate, is primarily used in the treatment of bone-related conditions such as osteoporosis and metastatic bone disease. Its biological activity is characterized by potent inhibition of osteoclastic bone resorption and various anti-tumor effects, which are attributed to its interference with the mevalonate pathway and farnesyl diphosphate (FPP) synthase inhibition.

The primary mechanism by which zoledronic acid exerts its effects is through the inhibition of FPP synthase, leading to decreased protein prenylation, which is crucial for osteoclast function. This inhibition results in reduced bone resorption and has implications in cancer biology as well.

Key Mechanisms:

  • Inhibition of Osteoclast Activity : Zoledronic acid binds to hydroxyapatite in bone, preventing osteoclast-mediated resorption.
  • Inhibition of Mevalonate Pathway : By blocking FPP synthase, zoledronic acid disrupts the mevalonate pathway, which is essential for the post-translational modification of small GTPases like RhoA, affecting cell signaling pathways critical for tumor growth and metastasis .
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in various cancer cell lines, including breast and pancreatic cancers, through mechanisms involving NF-κB inactivation and mitochondrial dysfunction .

Biological Activity in Cancer Treatment

Research indicates that zoledronic acid not only aids in managing bone density but also exhibits anti-cancer properties. It has been demonstrated to inhibit tumor growth and metastasis in various models.

Case Studies:

  • Prostate Cancer : A study involving prostatic cell lines (LnCAP, PC-3) showed that zoledronic acid inhibited cell proliferation in a dose-dependent manner. The non-tumoral cell line PNT1-A was most affected with an IC50 of 11 μM .
  • Breast Cancer : In vitro studies have shown that zoledronic acid can reverse epithelial-mesenchymal transition (EMT) in breast cancer cells, significantly reducing their renewal capacity and invasive potential .

Pharmacokinetics

Zoledronic acid is administered intravenously and exhibits a triphasic elimination pattern. The initial rapid phase is followed by a slower distribution phase, with a terminal half-life of approximately 167 hours. About 39-46% of the administered dose is excreted unchanged via the kidneys within 24 hours .

Renal Function Considerations

The use of zoledronic acid is associated with potential renal impairment, particularly if hydration protocols are not followed. A retrospective study analyzed the effects of different hydration doses on renal function among patients receiving zoledronic acid for osteoporosis. The study found that higher hydration doses (750 mL and above) were associated with less renal impairment compared to lower doses (250 mL) .

Hydration Study Results:

Hydration GroupNumber of PatientsMean Change in Serum Creatinine (Scr)Mean Change in eGFR
Group A (250 mL)50Significant increaseSignificant decrease
Group B (500 mL)44Moderate increaseModerate decrease
Group C (750 mL)36Minimal changeMinimal change
Group D (1000 mL)40No significant changeNo significant change

Adverse Effects

Common adverse effects associated with zoledronic acid include transient flu-like symptoms, renal impairment, and rare instances of osteonecrosis of the jaw. Monitoring renal function before and after administration is crucial to mitigate risks .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing zoledronic acid hydrate in laboratory settings?

Synthesis of this compound requires precise control of reaction conditions to ensure purity and yield. A validated method involves alkylating 1H-imidazole with ethyl 2-chloroacetate in room-temperature ionic liquids (e.g., [Bmim]BF₄) to form intermediate esters, followed by hydrolysis under reflux to yield the final product . Characterization should include nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment (>99%) . Note that residual solvents from ionic liquids must be rigorously removed to avoid interference in pharmacological studies.

Q. How is this compound characterized for stability and purity in preclinical research?

Thermal analysis via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) is critical. DSC reveals melting points (193–204°C) and decomposition temperatures (~239°C), while TGA-MS identifies hydration states (mono-, sesqui-, or trihydrate) and quantifies water loss . Purity is assessed using HPLC with UV detection (λ = 220 nm) and mass spectrometry (MS) to confirm molecular weight (290.1 g/mol for monohydrate) . Discrepancies in reported melting points (e.g., 193–2040°C in some sources) likely arise from typographical errors or anhydrous forms .

Advanced Research Questions

Q. How does this compound induce apoptosis in hematopoietic cancer cells, and what methodological challenges arise in validating this mechanism?

Zoledronic acid inhibits farnesyl diphosphate synthase (FDPS) in the mevalonate pathway, blocking prenylation of GTPases like Rap1, which disrupts cell signaling and activates caspase-mediated apoptosis . Methodological challenges include:

  • In vitro vs. in vivo models : Bone marrow stromal cells may sequester the drug, reducing bioavailability in co-culture systems .
  • Dose optimization : IC₅₀ values vary (e.g., 40 µM in hFOB osteoblasts vs. sub-µM in myeloma cells), necessitating cell-specific titration .
  • Biomarker validation : Use ELISA to quantify caspase-3/7 activity and Western blotting for unprenylated Rap1 .

Q. How can researchers reconcile discrepancies in pharmacokinetic data between plasma clearance and bone uptake?

Zoledronic acid exhibits rapid plasma clearance (t₁/₂ = 1–4 hours) but persists in bone for years due to hydroxyapatite binding . To resolve conflicting

  • Radiolabeling : Use ¹⁴C-zoledronic acid to track distribution in rodent models.
  • Bone-specific assays : Acid extraction (e.g., 0.6M HCl) followed by LC-MS/MS quantifies bone-incorporated drug .
  • Dynamic contrast-enhanced MRI : Monitors real-time bone perfusion changes post-administration .

Q. What experimental protocols mitigate risks when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, fire-resistant lab coats, and EN 166-certified goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods with ≥100 ft/min face velocity to avoid aerosol inhalation .
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before autoclaving .
  • Emergency protocols : For spills, use inert absorbents (e.g., vermiculite) and avoid water to prevent dust dispersion .

Q. How do researchers address conflicting data on zoledronic acid’s effects on osteoclast activity across in vitro and in vivo models?

Discrepancies arise due to:

  • Model selection : In vitro osteoclasts derived from RAW 264.7 cells may lack physiological receptor expression compared to primary cells .
  • Dosing frequency : Single doses in vitro vs. chronic exposure in vivo (e.g., ovariectomized rat models) yield divergent NTx (N-telopeptide) suppression profiles .
  • Solution : Use micro-CT to quantify trabecular bone volume fraction (BV/TV) in vivo and TRAP staining for in vitro osteoclast counts .

Q. What advanced methodologies quantify zoledronic acid’s impact on bone remodeling biomarkers in longitudinal studies?

  • Serum/urine markers : Electrochemiluminescence assays for C-telopeptide (CTx, 74% reduction post-dose) and bone alkaline phosphatase (BAP, +12%) .
  • Microfluidics : Enables single-cell analysis of osteoclast resorption pits on synthetic hydroxyapatite substrates .
  • Synchrotron radiation : Measures nanoscale changes in bone mineral density (BMD) at implantation sites .

Properties

IUPAC Name

(1-hydroxy-2-imidazol-1-yl-1-phosphonoethyl)phosphonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O7P2.H2O/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXFIVRTGHOMSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O8P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10168029
Record name Zoledronic acid monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165800-06-6
Record name Zoledronic acid [USAN:INN:BAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zoledronic acid monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-hydroxy-2-(1H-imidazol-1-yl)ethane-1,1-diyl)diphosphonic acid hydrate
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Record name ZOLEDRONIC ACID
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Synthesis routes and methods

Procedure details

A suspension of 1-imidazolylacetic acid (20 g, 0.159 mol) and phosphorous acid (19.6 g, 0.239 mol) in 1,2-dimethoxyethane (72 ml) is heated to 75° C. for 30 minutes. The mixture is cooled to 35-40° C. and then gradually introduced phosphorous trichloride (48 ml, 0.543 mol) while maintaining the temperature between 35-45° C. The mixture is heated to 63-67° C. for 3 hrs, whereby white solid results. It is then cooled to 0-5° C. and quenched by slow addition of water (160 ml) at 0-5° C. over a period of 1 hr. The resulting clear solution is heated at 100° C. for 3 hrs, cooled to ambient temperature and charcoalized. To the charcoalized solution is added acetone (320 ml). The mixture is then stirred for 4 hours at 20-25° C., the crystallized product is filtered, washed sequentially with chilled water (80 ml), acetone (80 ml) and dried in air oven at 55-60° C. until water content is between 6.2-7.2% w/w. Appearance: white crystalline solid, purity >99.5%, meeting specification as per IHS.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
72 mL
Type
solvent
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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